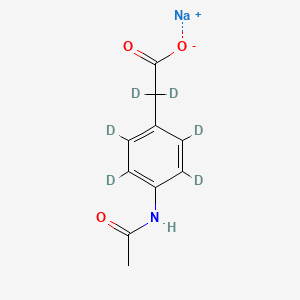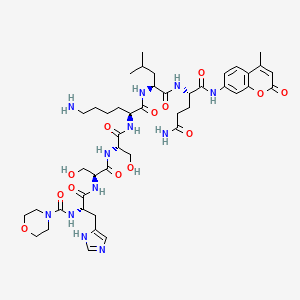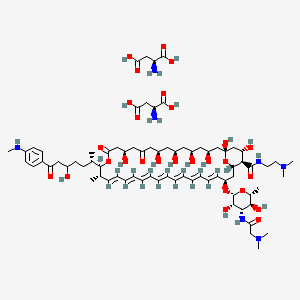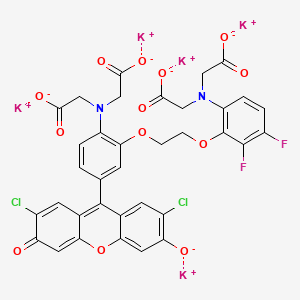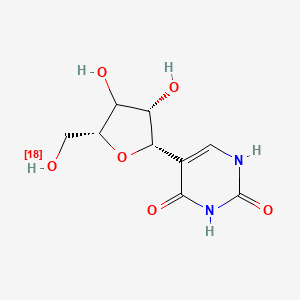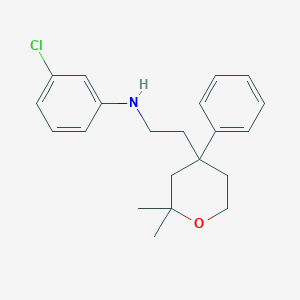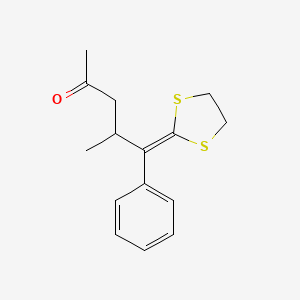
Lysyl hydroxylase 2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysyl hydroxylase 2-IN-2 is a small-molecule inhibitor that targets lysyl hydroxylase 2, an enzyme involved in the hydroxylation of lysine residues in collagen. This enzyme plays a crucial role in the post-translational modification of collagen, which is essential for the stability and function of the extracellular matrix. Inhibiting lysyl hydroxylase 2 has significant implications in various fields, including medicine and biochemistry, particularly in the study of fibrosis and cancer metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lysyl hydroxylase 2-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of alpha-ketoglutarate and iron as cofactors to facilitate the hydroxylation reaction.
Functional Group Introduction: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity for lysyl hydroxylase 2.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated systems and high-throughput screening methods can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lysyl hydroxylase 2-IN-2 primarily undergoes:
Oxidation: Facilitated by the presence of iron and alpha-ketoglutarate, leading to the formation of hydroxylysine residues.
Reduction: Involves the conversion of hydroxylysine back to lysine under specific conditions.
Substitution: Introduction of various functional groups to enhance inhibitory activity
Common Reagents and Conditions
Iron and Alpha-Ketoglutarate: Essential cofactors for the hydroxylation reaction.
Organic Solvents: Used to dissolve reactants and facilitate reactions.
Major Products
The primary product of these reactions is hydroxylysine, which plays a critical role in collagen stability and cross-linking. Other products include various intermediate compounds formed during the synthesis of this compound .
Applications De Recherche Scientifique
Lysyl hydroxylase 2-IN-2 has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of enzyme inhibition and the role of post-translational modifications in protein function.
Biology: Investigates the effects of lysyl hydroxylase 2 inhibition on collagen stability and extracellular matrix organization.
Medicine: Explores potential therapeutic applications in treating fibrosis and preventing cancer metastasis by inhibiting collagen cross-linking.
Industry: Utilized in the development of new materials and biomolecules with enhanced stability and functionality .
Mécanisme D'action
Lysyl hydroxylase 2-IN-2 exerts its effects by binding to the active site of lysyl hydroxylase 2, thereby inhibiting its hydroxylation activity. This inhibition prevents the conversion of lysine to hydroxylysine, disrupting collagen cross-linking and stability. The molecular targets involved include the iron and alpha-ketoglutarate cofactors, which are essential for the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysyl hydroxylase 1-IN-1: Inhibits lysyl hydroxylase 1, another enzyme involved in collagen hydroxylation.
Lysyl hydroxylase 3-IN-3: Targets lysyl hydroxylase 3, which also plays a role in collagen modification.
Prolyl hydroxylase inhibitors: Inhibit prolyl hydroxylase, an enzyme involved in the hydroxylation of proline residues in collagen
Uniqueness
Lysyl hydroxylase 2-IN-2 is unique in its specificity for lysyl hydroxylase 2, making it a valuable tool for studying the specific role of this enzyme in collagen modification. Its ability to inhibit collagen cross-linking has significant implications for understanding and treating diseases associated with extracellular matrix abnormalities .
Propriétés
Formule moléculaire |
C19H21N3O2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-[3-(4-methylpiperazin-1-yl)phenyl]-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C19H21N3O2/c1-21-9-11-22(12-10-21)17-4-2-3-16(13-17)19(24)14-18(23)15-5-7-20-8-6-15/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
KLTKMDQRTMSKQQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=CC(=C2)C(=O)CC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)

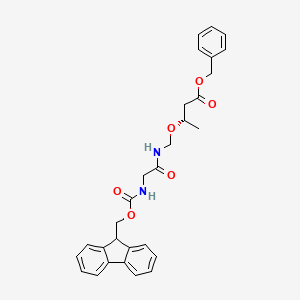

![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
